molecular formula C29H26N4O5 B051204 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid CAS No. 269078-82-2

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid

Cat. No.: B051204
CAS No.: 269078-82-2
M. Wt: 510.5 g/mol
InChI Key: VZGHGQCDHTXSNJ-UHFFFAOYSA-N
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Description

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . Always handle chemical compounds in accordance with good laboratory practices and safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid typically involves multiple steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Fmoc Protection: The piperazine moiety is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected piperazine is then coupled with the quinazolinone core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: Finally, the Fmoc group is removed under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially altering its biological activity.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the acetic acid side chain or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce dihydroquinazolinones.

Mechanism of Action

The mechanism of action of 6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modulates.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(N-Boc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid
  • 6-(N-Ac-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid

Uniqueness

6-(N-Fmoc-piperazin-1-yl)-4(3H)-quinazolinone-3-acetic acid is unique due to the presence of the Fmoc protecting group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[6-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-oxoquinazolin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O5/c34-27(35)16-33-18-30-26-10-9-19(15-24(26)28(33)36)31-11-13-32(14-12-31)29(37)38-17-25-22-7-3-1-5-20(22)21-6-2-4-8-23(21)25/h1-10,15,18,25H,11-14,16-17H2,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGHGQCDHTXSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373301
Record name [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269078-82-2
Record name 6-[4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-piperazinyl]-4-oxo-3(4H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269078-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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